molecular formula C9H10N2OS B1273437 N-(2-amino-2-thioxoethyl)benzamide CAS No. 55443-42-0

N-(2-amino-2-thioxoethyl)benzamide

Cat. No. B1273437
CAS RN: 55443-42-0
M. Wt: 194.26 g/mol
InChI Key: JGQSPWXCUZDDHM-UHFFFAOYSA-N
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Description

N-(2-amino-2-thioxoethyl)benzamide is a compound that falls within the class of benzamides, which are known for their diverse biological activities. The structure of this compound suggests potential reactivity due to the presence of an amino group and a thioxoethyl moiety, which may be involved in various chemical reactions and interactions with biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of amine groups with carboxylic acids or their derivatives. In the case of N-(2-amino-2-thioxoethyl)benzamide, a similar approach could be employed, potentially involving thioamides as starting materials. For instance, a three-component domino reaction involving thioamides, isonitriles, and water has been reported to yield (E)-N-(1,2-diamino-2-thioxoethylidene)benzamide derivatives . Although not the exact compound , this method could potentially be adapted for the synthesis of N-(2-amino-2-thioxoethyl)benzamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography can also provide detailed information about the three-dimensional arrangement of atoms within the molecule . The presence of the thioxoethyl group in N-(2-amino-2-thioxoethyl)benzamide would likely influence the electronic distribution and hydrogen bonding patterns within the molecule, potentially leading to unique structural features.

Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions. The amino group can act as a nucleophile, while the thioxoethyl moiety may be involved in redox reactions or serve as a leaving group under certain conditions. For example, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines . Although the specific reactions of N-(2-amino-2-thioxoethyl)benzamide are not detailed in the provided papers, similar reactivity patterns can be anticipated.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the thioxoethyl group can affect these properties by altering the molecule's polarity and intermolecular interactions. The synthesis and characterization of similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provide insights into the potential properties of N-(2-amino-2-thioxoethyl)benzamide . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for understanding the drug-like behavior of these compounds .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Medical and Biological Research .
    • Application : Benzamides have been found to exhibit antioxidant and antibacterial activities .
    • Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Alkylation of Benzamides

    • Field : Organic Chemistry .
    • Application : Benzamides can undergo direct alkylation with methyl sulfides under transition metal-free conditions .
    • Method : A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .
    • Results : 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
  • Transamidation of Unactivated Amides

    • Field : Organic Chemistry .
    • Application : Benzamides can undergo transamidation reactions .
    • Method : A metal-catalysed transamidation reaction was developed between N-Phenyl-substituted 2° benzamide and 1° amines .
    • Results : The highest yield of transamidated products was obtained when Briphos-Ni(glyme)Cl 2 was used as the ligand .
  • Synthesis of Benzamides
    • Field : Organic Chemistry .
    • Application : Benzamides can be synthesized through direct condensation of carboxylic acids and amines .
    • Method : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
    • Results : The prepared catalyst provides active sites for the synthesis of benzamides . This method is advantageous due to its superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
  • Cancer Treatment

    • Field : Medical and Biological Research .
    • Application : Some benzamides have been found to be effective in the treatment of cancer .
    • Method : Benzamides are used in the synthesis of therapeutic agents . They are usually produced from the reaction between carboxylic acids and amines at high temperature .
    • Results : Amide compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
  • Industrial Applications

    • Field : Industrial Chemistry .
    • Application : Benzamides are widely used in industries such as paper, plastic and rubber and in agricultural areas .
    • Method : Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature .
    • Results : Amide compounds are also used as an intermediate product in the synthesis of therapeutic agents . Amide derivatives also show antiplatelet activity .

Safety And Hazards

Sigma-Aldrich provides “N-(2-amino-2-thioxoethyl)benzamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-(2-amino-2-sulfanylideneethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQSPWXCUZDDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393084
Record name N-(2-amino-2-thioxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-thioxoethyl)benzamide

CAS RN

55443-42-0
Record name NSC84257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-amino-2-thioxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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